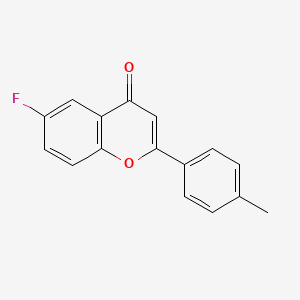

6-Fluoro-2-(4-methylphenyl)chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

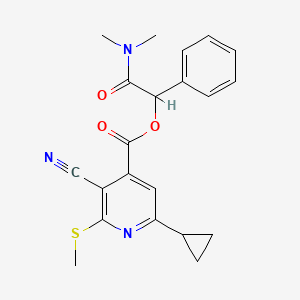

6-Fluoro-2-(4-methylphenyl)chromen-4-one is a benzopyran derivative . It is a bicyclic heterocyclic system . The molecular formula is C16H11FO2 .

Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-(4-methylphenyl)chromen-4-one is characterized by a benzopyran ring fused with a phenyl ring . The molecular weight is 254.2557432 .Applications De Recherche Scientifique

Environment-sensitive Fluorophores

Chromene derivatives exhibit unique fluorescence properties that make them ideal for use as environment-sensitive fluorophores. Uchiyama et al. (2006) highlighted the fluorescence behavior of a chromene derivative, emphasizing its almost non-existent fluorescence in aprotic solvents while showing strong fluorescence in protic solvents. This property makes chromene compounds valuable for developing new fluorogenic sensors for detecting changes in solvent environments Uchiyama et al., 2006.

Photochemical and Thermal Reactions

The photochromic behavior of chromene compounds, as investigated by Delbaere et al. (2003), reveals the formation of interconverting photoisomers upon UV irradiation. This study provides insights into the kinetics and global mechanism of photoisomerization in chromene compounds, offering a foundation for the development of photoresponsive materials Delbaere et al., 2003.

Thiol Detection and Imaging

Yang et al. (2019) developed a chromene-based fluorescent probe for rapid and sensitive detection of thiols, leveraging the nucleophilic pyran ring-opening reaction of chromene. This probe has been applied to visualize thiol flux in living cells and mice, underscoring its utility in studying oxidative stress and pathophysiological processes Yang et al., 2019.

Bioimaging Applications

Chromene compounds have been integrated into fluorescent probes for bioimaging purposes. Tan et al. (2014) designed a probe with a chromene moiety for selective and sensitive detection of Zn(2+) ions, demonstrating its applicability in cell-imaging. This work illustrates the potential of chromene derivatives in environmental protection and safety inspection through bioimaging technologies Tan et al., 2014.

Antimicrobial and Antitubercular Agents

Research into chromene derivatives has also extended to the synthesis of compounds with antimicrobial and antitubercular activities. Reddy et al. (2015) synthesized chromene-pyrimidine hybrids showing potent activity against tuberculosis, emphasizing the therapeutic potential of chromene derivatives in combating infectious diseases Reddy et al., 2015.

Propriétés

IUPAC Name |

6-fluoro-2-(4-methylphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO2/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWFIIITDUUKLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-(4-methylphenyl)chromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,4-Difluoro-1-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2511687.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B2511693.png)

![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide](/img/structure/B2511695.png)

![methyl 3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2511704.png)